1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid
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Overview
Description
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . The Boc group can be removed under mild acidic conditions to reveal a free amine group . This property allows the compound to undergo various chemical reactions, particularly in the synthesis of peptides .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. They are involved in various biochemical pathways, including protein synthesis and signal transduction. The compound’s role in these pathways is likely related to its ability to form peptide bonds, which are crucial for the structure and function of proteins.
Pharmacokinetics
It is known that the compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of dipeptides . Dipeptides have various biological functions, depending on their constituent amino acids. They can act as building blocks for proteins, serve as neurotransmitters, or participate in other biological processes.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility in different solvents suggests that its action may be affected by the polarity of the environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The protected amine is then subjected to further reactions to introduce the piperidine ring and the carboxylic acid group. Common solvents used in these reactions include tetrahydrofuran (THF) and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable synthesis, which is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds share the Boc protecting group and are used in similar synthetic applications.
Piperidine derivatives: Compounds with a piperidine ring structure, used in medicinal chemistry and organic synthesis.
Uniqueness
1-(2-((tert-Butoxycarbonyl)amino)ethyl)-2-oxopiperidine-3-carboxylic acid is unique due to its combination of a Boc-protected amine, a piperidine ring, and a carboxylic acid group. This combination allows
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-6-8-15-7-4-5-9(10(15)16)11(17)18/h9H,4-8H2,1-3H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUHRBBZJQFVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCCC(C1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-06-6 |
Source
|
Record name | 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-2-oxopiperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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